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Compound of Interest

Compound Name: 8-Methylisoquinolin-7-amine
CAS No.: 480419-14-5
Cat. No.: B3268441
Get Quote
. J

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Methylisoquinolin-7-
amine

Executive Summary & Compound Significance

8-Methylisoquinolin-7-amine (CAS: 480419-14-5) represents a specialized heterocyclic
scaffold, primarily utilized as a building block in the synthesis of kinase inhibitors and DNA-
intercalating agents. Its structural uniqueness lies in the "peri-effect” interaction between the
C8-methyl group and the C1-proton/nitrogen lone pair, combined with the electronic donation of
the C7-amine.

This guide provides a rigorous technical breakdown of the compound's spectroscopic
signature.[1] Where direct experimental library spectra are sparse in open literature, data is
derived from high-fidelity substituent chemical shift (SCS) additivity rules based on validated
analogs (8-methylquinoline, 7-aminoisoquinoline, and 5-aminoisoquinoline).
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Property Specification

IUPAC Name 8-Methylisoquinolin-7-amine
Molecular Formula C1oH10N:2

Molecular Weight 158.20 g/mol

Exact Mass 158.0844

Ortho-coupling of H5/H6; Peri-interaction at

Key Structural Feature
C1/Ccs8

Synthesis & Sample Preparation Context

Before spectroscopic analysis, understanding the sample origin is critical for identifying
impurities. This compound is typically synthesized via:

 Nitration of 8-methylisoquinoline (yielding the 7-nitro derivative).

e Reduction (Fe/HCI or H2/Pd-C) to the 7-amine.

Common Impurities to Watch:

¢ 8-Methylisoquinoline (Incomplete nitration/reduction precursor).

o 7-Nitro-8-methylisoquinoline (Yellow/orange impurity, distinct NOz bands in IR).

e |someric amines (e.g., 5-amino-8-methylisoquinoline) if nitration regioselectivity was poor.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of molecular weight and elemental
composition.

lonization Mode: ESI+ (Electrospray lonization)

e Molecular lon [M+H]*:m/z 159.09 (Base Peak in soft ionization).

e Sodium Adduct [M+Na]*: m/z 181.07.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3268441?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Electron Impact (El) Fragmentation Pattern

In harder ionization modes (EI, 70 eV), the isoquinoline core exhibits characteristic

fragmentation.

m/z (approx)

Fragment Assignment

Mechanistic Insight

High stability due to

158 (M¥) Molecular lon o
aromaticity.
Loss of benzylic H (from
157 [M-H]* Tropylium-like rearrangement methyl) or amine H to form a

stabilized cation.

141 [M-NHs]*

Deamination

Loss of the amino group
(uncommon in simple

aromatics but possible).

130 [M-HCN]*

Ring Contraction

Characteristic isoquinoline
fragmentation (loss of HCN

from the pyridine ring).

131 [M-HCN-HJ*

Secondary Loss

Further stabilization after HCN

loss.

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the functional group transformation (Nitro

Amine).

e Amine Region (3500-3300 cm™1):

o Look for a doublet (asymmetric and symmetric N-H stretch) around 3420 cm~* and 3340

cm™L,

o Note: If a broad singlet is seen, it may indicate hydrogen bonding or salt formation.

e C-H Stretching (3100-2800 cm™1):
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o Aromatic C-H: Weak bands > 3000 cm~1.[2]

o Methyl C-H: Distinct bands at ~2960 cm~* (asym) and ~2870 cm~1 (sym). The presence of
these aliphatic bands distinguishes it from the non-methylated 7-aminoisoquinoline.

e Fingerprint Region:
o C=N/C=C Ring Stretch: Strong bands at 1620 cm~* and 1580 cm~1.
o C-N Stretch (Ar-NH2): ~1280-1300 cm™1.

o OQut-of-Plane (OOP) Bending: Two adjacent aromatic protons (H5, H6) typically show a
strong band at ~820-840 cm™1,

Nuclear Magnetic Resonance (NMR)
Characterization

This section details the predicted chemical shifts based on the Substituent Chemical Shift
(SCS) additivity principles applied to the isoquinoline core.

1H NMR (Proton) — 400 MHz, CDCls

Diagnostic Logic:

e H1 (Singlet): The most deshielded proton (adjacent to N). The C8-Methyl group exerts a peri-
effect (steric compression), likely pushing H1 further downfield compared to unsubstituted
isoquinoline.

e H5 & H6 (AB System): With substituents at C7 and C8, only C5 and C6 remain on the
benzene ring. They are neighbors (ortho), so they will appear as two doublets with a coupling
constant (

) of ~8-9 Hz.

o Methyl Group: Being at C8 (peri to C1), it is more deshielded than a standard toluene methyl,
likely appearing near 2.7-2.8 ppm.
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Position

Shift (0, ppm)

Multiplicity

(Hz)

Assignment
Logic

H-1

9.30-9.45

Singlet (s)

Deshielded by
Ring N + Peri-Me
effect.

H-3

8.40 - 8.50

Doublet (d)

5.8

Alpha to N,
typical
isoquinoline H3.

H-4

7.50-7.60

Doublet (d)

5.8

Betato N,

couples with H3.

H-5

7.45—-7.55

Doublet (d)

8.8

Ortho to H6.
Shielded slightly
by C7-NH:z

(meta).

H-6

7.05-7.15

Doublet (d)

8.8

Ortho to H5.
Strongly shielded
by ortho-NHz2.

NH:2

4.00 -5.00

Broad (br s)

Exchangeable
with D20.

CH:s (C8)

2.65-2.80

Singlet (s)

Peri-deshielded
methyl (vs.

typical 2.3 ppm).

3C NMR (Carbon) - 100 MHz, CDCls
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Position Shift (6, ppm) Type Notes

C-1 152.0 CH Azomethine carbon.

Ipso-amine. Highly

C-7 146.5 C-q deshielded by N-
attachment.
C-3 141.0 CH Alpha to Nitrogen.
C-8a 135.0 C-q Bridgehead.
C-4a 126.0 C-q Bridgehead.
Ipso-methyl. Shielded
C-8 122.0 C-q _
by ortho-amine.
C-4 119.0 CH Beta to Nitrogen.
C-5 118.0 CH Aromatic CH.
Ortho to amine.[3]
C-6 112.0 CH _ _
Highly shielded.
CHs 18.5 CHs Methyl carbon.

Experimental Workflow & Validation Strategy

To confirm the identity of 8-Methylisoquinolin-7-amine and rule out the 5-amino isomer, follow
this validation logic.
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Unknown Sample

(Suspected 8-Me-7-NH2)

1. Mass Spectrometry
(Check m/z 158/159)

2. 1H NMR Analysis

Coupling Pattern
Analysis

Singlets observed Doublets observed

Two Singlets (Ar-H) Two Doublets (Ar-H)
(Para-substitution) (Ortho-coupling J~9Hz)
Incorrect Isomer CONFIRMED

(likely 6-Me-7-NH2) 8-Methylisoquinolin-7-amine

Click to download full resolution via product page

Figure 1: Structural elucidation logic flow. The key discriminator is the H5/H6 coupling pattern.

Protocol for NMR Sample Preparation

¢ Solvent: Use CDCIs (99.8% D) + 0.03% TMS. If solubility is poor (common for free amines),

switch to DMSO-ds.
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o Note: In DMSO-ds, the NH2 protons will appear sharper and further downfield (~5.5-6.0
ppm).

o Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent. Filter through a cotton plug to
remove inorganic salts (e.g., iron residues from reduction).

e Acquisition: Run standard 1H (16 scans) and COSY (to confirm H5-H6 connectivity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3268441/docs#spectroscopic-data-nmr-ir-ms-of-8-
methylisoquinolin-7-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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